N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
N-[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethoxyphenyl group and at position 2 with a 4-fluorophenylacetamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, making it a common feature in medicinal chemistry.
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-24-13-7-8-15(25-2)14(10-13)17-21-22-18(26-17)20-16(23)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRIJMACLJXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole with 4-fluorophenylacetyl chloride under basic conditions to obtain the target compound .
Chemical Reactions Analysis
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, such as thymidylate synthase and topoisomerase II. These interactions lead to the disruption of DNA synthesis and cell division, ultimately resulting in cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations
Core Heterocycle Differences: The target compound’s 1,3,4-oxadiazole core contrasts with DGAT2-iC’s thiazole ring and the thiadiazole in . Sulfanyl-containing analogs (e.g., 8t) exhibit distinct solubility profiles due to the sulfur linker but showed weaker enzyme inhibition compared to acetamide-linked derivatives .
Substituent Impact on Bioactivity: The 2,5-dimethoxyphenyl group in the target compound shares similarities with DGAT2-iC’s 3,4-dimethoxyphenyl group, which is critical for DGAT2 inhibition. Methoxy groups likely enhance membrane permeability and hydrophobic binding . Fluorine’s electron-withdrawing effects may improve metabolic stability .
Biological Activity Trends :
- DGAT inhibitors (e.g., DGAT1iB, DGAT2-iC) demonstrate substituent-dependent isoform specificity. The target compound’s dimethoxy and fluorophenyl groups may favor DGAT2 inhibition, akin to DGAT2-iC .
- Compounds with bulkier substituents (e.g., 8t’s indolylmethyl group) showed reduced potency in α-glucosidase assays, highlighting the need for balanced steric effects .
Research Findings and Implications
- Structural Insights: The target compound’s planar oxadiazole core and methoxy/fluorine substituents align with features of known DGAT inhibitors, suggesting comparable mechanisms of action.
- Gaps in Data : Direct enzymatic assays for the target compound are absent in the evidence; inferences rely on structural analogs.
- Design Recommendations : Introducing polar groups (e.g., pyrazine in ) could improve solubility without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
